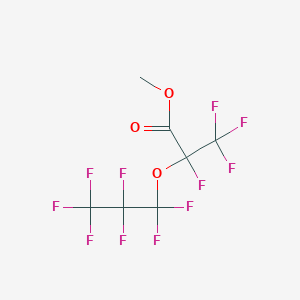

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the use of perfluorinated intermediates to introduce fluorinated groups into the molecular structure, enhancing the material's properties such as chemical stability and thermal resistance. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes as versatile starting materials can demonstrate the complexity and specificity required in synthesizing highly fluorinated compounds (Haga, Burschka, & Tacke, 2008).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate significantly influences its chemical and physical properties. The presence of fluorine atoms contributes to the compound's high electronegativity and low polarizability, which are critical in determining its reactivity and interactions with other substances.

Chemical Reactions and Properties

Fluorinated compounds exhibit a range of chemical reactions due to the strong electronegative character of fluorine, which affects the electronic structure of the entire molecule. This characteristic can lead to unique reactivities, such as the formation of highly stable C-F bonds that are resistant to hydrolysis and oxidation. For instance, reactions involving perfluoropropene demonstrate the potential for creating carbonyl fluoride and various substituted pyridines, showcasing the chemical versatility of fluorinated compounds (Banks, Haszeldine, & Robinson, 1976).

Aplicaciones Científicas De Investigación

- Summary of the Application : This compound was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . It was used in a study to evaluate its immunomodulatory effects .

- Methods of Application or Experimental Procedures : Male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100 mg/kg/day of the compound for 28 days. Mice immunized with antigen on day 24 were evaluated for T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations five days later .

- Results or Outcomes : The study found that exposure to PFOA suppresses TDAR in rodent models and vaccine responses in exposed humans .

Safety And Hazards

Direcciones Futuras

“Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate” was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . Further studies are necessary to determine its full immunomodulatory profile and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .

Propiedades

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGYKJXZRFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880213 | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate | |

CAS RN |

13140-34-6 | |

| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)